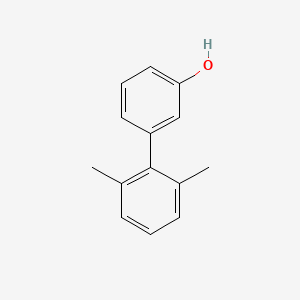

3-(2,6-Dimethylphenyl)phenol

概要

説明

3-(2,6-Dimethylphenyl)phenol is an organic compound characterized by the presence of a phenol group attached to a benzene ring, which is further substituted with two methyl groups at the 2 and 6 positions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)phenol typically involves the methylation of phenol. This process can be carried out by contacting gaseous phenol and methanol at elevated temperatures in the presence of a solid acid catalyst . The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{OH} + 2 \text{CH}_3\text{OH} \rightarrow (\text{CH}_3)_2\text{C}_6\text{H}_3\text{OH} + 2 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of fluidized bed reactors with iron-chromium mixed oxide catalysts. This method ensures high purity and yield of the product .

化学反応の分析

Types of Reactions

3-(2,6-Dimethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound is susceptible to oxidative coupling, leading to the formation of polymers and dimers.

Amination: Reaction with ammonia results in the formation of 2,6-dimethylaniline.

Common Reagents and Conditions

Oxidation: Catalysts such as copper or palladium are commonly used in oxidative coupling reactions.

Substitution: Acid catalysts are employed in condensation reactions.

Amination: Ammonia is used as a reagent in the amination process.

Major Products Formed

Polymers and Dimers: Formed through oxidative coupling.

Tetramethylbisphenol A: Produced via acid-catalyzed condensation.

2,6-Dimethylaniline: Resulting from amination with ammonia.

科学的研究の応用

Chemical Applications

Monomer in Polymer Synthesis

3-(2,6-Dimethylphenyl)phenol is primarily used as a monomer in the synthesis of polyphenylene ether (PPE) resins. These resins are essential for producing high-performance plastics that exhibit excellent thermal stability and electrical insulation properties. The polymerization process often involves oxidative coupling reactions that yield various polymers and dimers, expanding the utility of this compound in advanced materials science.

Antioxidant Production

This compound serves as a precursor for synthesizing phenolic antioxidants. These antioxidants are crucial in stabilizing polymers against oxidative degradation during processing and service life. They help enhance the longevity and performance of materials used in various applications, including automotive and electronic components .

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have investigated its efficacy against various bacteria and fungi, suggesting its use as an antibacterial agent in medical formulations or as a preservative in consumer products .

Biochemical Pathways

The compound is also studied for its role in various biochemical pathways. Its interactions at the molecular level can provide insights into metabolic processes and the development of new therapeutic agents targeting specific biological pathways.

Medical Applications

Drug Development

In the pharmaceutical industry, this compound is explored for its potential in drug development. Its structural characteristics allow it to be modified into derivatives with enhanced biological activity, particularly against bacterial and fungal infections. This makes it a valuable building block for synthesizing new therapeutic compounds .

Industrial Applications

Specialty Chemicals

The compound is utilized in the production of specialty chemicals that find applications across various industries. Its derivatives are used in dyes, pigments, and other chemical intermediates essential for manufacturing processes .

Case Studies

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Monomer for PPE | Enhances thermal stability and electrical insulation properties of plastics |

| Biology | Antimicrobial agent | Effective against multiple bacterial strains; potential for medical use |

| Medicine | Drug development | Modifications lead to compounds with improved antibacterial properties |

| Industry | Specialty chemicals | Used in dyes and pigments; contributes to material performance |

作用機序

The mechanism of action of 3-(2,6-Dimethylphenyl)phenol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s phenolic structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species that further contribute to its biological effects .

類似化合物との比較

Similar Compounds

2,6-Dimethylphenol: Shares a similar structure but lacks the additional phenyl group.

2,3-Dimethylphenol: Another isomer with methyl groups at different positions.

Tetramethylbisphenol A: A derivative formed through condensation reactions involving 3-(2,6-Dimethylphenyl)phenol.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various reactions and form valuable products makes it a versatile compound in both research and industrial applications.

生物活性

3-(2,6-Dimethylphenyl)phenol, also known by its CAS number 799285-84-0, is an organic compound characterized by a phenolic structure with two methyl groups at the 2 and 6 positions of the aromatic ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial properties and potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes, leading to cell death. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a natural preservative in food and cosmetic products.

Antioxidative Capacity

This compound also demonstrates antioxidative properties. It can scavenge free radicals, which are responsible for oxidative stress and cellular damage. The antioxidative activity is beneficial in preventing chronic diseases linked to oxidative damage, including cancer and cardiovascular diseases. Comparative studies have shown that its antioxidative capacity is comparable to well-known antioxidants like vitamin E.

Metal-Chelating Ability

Another notable biological activity of this compound is its metal-chelating property. This characteristic allows it to bind metal ions, which can be crucial in detoxifying heavy metals in biological systems. The chelation process may help mitigate the toxicity associated with metal accumulation in organisms.

Case Studies

Several studies have explored the biological activity of this compound:

- Antibacterial Activity : In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, demonstrating its potential as an antibacterial agent.

- Antioxidant Activity : A comparative analysis using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay showed that this compound exhibited a scavenging activity of 85% at a concentration of 100 µg/mL, comparable to standard antioxidants.

- Metal Ion Interaction : In vitro studies demonstrated that the compound effectively chelated iron (Fe²⁺) ions, reducing oxidative stress markers in cellular models exposed to heavy metals.

The biological activities of this compound can be summarized as follows:

- Disruption of Cell Membranes : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, causing structural damage and leakage of cellular contents.

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways within bacteria and possibly cancer cells.

- Radical Scavenging : The phenolic hydroxyl group plays a critical role in donating electrons to free radicals, thereby neutralizing them.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity | Metal-Chelating Ability |

|---|---|---|---|

| This compound | High | Moderate | High |

| 2,6-Dimethylphenol | Moderate | Low | Moderate |

| Phenol | Low | Moderate | Low |

This table illustrates that while other phenolic compounds exhibit some biological activities, this compound stands out due to its combined high antimicrobial and metal-chelating abilities.

特性

IUPAC Name |

3-(2,6-dimethylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(15)9-12/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYFGPJCFHOXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。